3,3-Difluoro-L-aspartic acid is a fluorinated derivative of the amino acid L-aspartic acid, characterized by the presence of two fluorine atoms at the 3-position of the carbon chain. This compound belongs to a class of α-amino acids that have gained attention due to their unique properties and potential applications in medicinal chemistry and biochemistry. The molecular formula for 3,3-difluoro-L-aspartic acid is CHFNO, indicating it contains four carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms.
3,3-Difluoro-L-aspartic acid is classified as an α-amino acid and a fluorinated compound. It is part of a broader category of difluoro amino acids that are studied for their biochemical properties and potential as building blocks in drug development.
The synthesis of 3,3-difluoro-L-aspartic acid can be achieved through several methods:
The technical aspects of these synthetic routes often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3,3-difluoro-L-aspartic acid features:
The compound's structural data can be represented as follows:
3,3-Difluoro-L-aspartic acid participates in various chemical reactions typical for amino acids, including:
The reactivity of 3,3-difluoro-L-aspartic acid is influenced by the electron-withdrawing nature of the fluorine atoms, which can enhance its electrophilicity in certain reactions.
The mechanism by which 3,3-difluoro-L-aspartic acid exerts its effects typically involves modulation of neurotransmitter activity due to its structural similarity to L-aspartic acid, an important excitatory neurotransmitter in the brain.
Research indicates that difluorinated amino acids may interact differently with receptors compared to their non-fluorinated counterparts, potentially leading to altered pharmacological profiles .
Enantioselective synthesis of 3,3-difluoro-L-aspartic acid leverages chiral catalysts or auxiliaries to install fluorinated stereocenters with high optical purity. A biomimetic approach employs enantioselective [1,3]-proton shifts catalyzed by chiral quinine derivatives. This method facilitates the stereocontrolled synthesis of β,β-difluoro-α-amino acid precursors, which can be elaborated to 3,3-difluoro-L-aspartic acid. For example, reactions catalyzed by modified cinchona alkaloids (e.g., catalyst G) achieve enantiomeric excess (ee) up to 96% under optimized conditions [2]. Chiral sulfinyl auxiliaries offer another route; tert-butanesulfinyl groups direct diastereoselective additions to fluorinated imines. This strategy enables access to quaternary stereocenters adjacent to difluoromethylene groups, critical for aspartic acid analogs [4].
Table 1: Enantioselective Fluorination Catalysts and Outcomes
Catalyst/Auxiliary | Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Cinchona alkaloid G | β,β-Difluoro-α-imine amide | 96 | 86 | [2] |
(S)-tert-Butanesulfinamide | Fluoroalkyl imines | >99 de | 75–90 | [4] |
Deoxofluorination of carbonyl precursors is a pivotal route to geminal difluoromethylene groups. Diethylaminosulfur trifluoride (DAST) converts L-aspartic acid-derived β-keto esters or N-protected 3-oxo-L-aspartate derivatives into 3,3-difluoro analogs. However, DAST suffers from thermal instability and byproduct formation. A safer alternative uses morpholinosulfur trifluoride (Morpho-DAST), which efficiently transforms ketones to difluoromethylene groups at room temperature with reduced side reactions. For instance, ketone 9 (derived from cyclobutanecarboxylate) is converted to difluorinated compound 10 in 85% yield using Morpho-DAST [3] [7]. Drawbacks include epimerization risks at chiral centers and limited compatibility with acid-sensitive protecting groups.
Racemic mixtures of 3,3-difluoroaspartic acid are resolved using chiral derivatizing agents. D- or L-Tyrosine hydrazide forms diastereomeric hydrazides with racemic N-protected difluoroaspartate esters. These diastereomers are separable by crystallization or chromatography, followed by hydrolysis to enantiopure 3,3-difluoro-L-aspartic acid. Biomimetic strategies starting from L-aspartic acid also exploit hexafluoroacetone to protect α-amino/α-carboxy groups, enabling stereoselective fluorination at C3 without racemization [5]. Yields range from 60–75%, with ee >98% achievable after optimization.
Scalable routes prioritize atom economy, minimal isolations, and inexpensive starting materials. A telescoped process converts 2-chloro-2,2-difluoroacetic acid into N,N-diethyl-2,2-difluoro-4-nitrobutanamide in three steps without intermediate purification. Catalytic hydrogenation then cyclizes the compound to a 3,3-difluoropyrrolidinone, which is hydrolyzed to the target amino acid. This approach achieves 40% overall yield on multigram scales [3]. Solid-phase synthesis (Section 1.5) further enhances scalability by simplifying purification.
Table 2: Scalable Synthesis Performance Metrics
Route | Starting Material | Steps | Overall Yield (%) | Scale Demonstrated | |
---|---|---|---|---|---|
Telescoped process | ClCF₂CO₂H | 7 | 40 | Multigram | [3] |
Biomimetic resolution | L-Aspartic acid | 5 | 62 | Gram | [5] |
Table 3: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Yield | 80–90% | 50–70% |
Purification | Filtration/washes | Column chromatography |
Byproducts | Minimal | Moderate to high |
Scalability | High (parallel reactors) | Moderate |
Chiral integrity | >99% ee | Risk of epimerization |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6